molecular formula C14H17BF4NP B1430808 2-(Diphenylphosphino)ethanaminium tetrafluoroborate CAS No. 1222630-32-1

2-(Diphenylphosphino)ethanaminium tetrafluoroborate

Cat. No.: B1430808
CAS No.: 1222630-32-1
M. Wt: 317.07 g/mol
InChI Key: ACXZLRCRPLYXBQ-UHFFFAOYSA-O
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Description

2-(Diphenylphosphino)ethanaminium tetrafluoroborate (C₁₄H₁₇BF₄NP, MW: 317.07 g/mol) is a phosphine-based ammonium salt with a tetrafluoroborate counterion. Its structure comprises a diphenylphosphino group linked to an ethylammonium moiety, stabilized by the weakly coordinating BF₄⁻ anion. This compound is air-sensitive and typically stored at room temperature . It is used in catalysis, particularly in asymmetric synthesis, due to its ability to act as a ligand or precursor for transition-metal complexes .

Preparation Methods

Synthetic Route for Preparation

The preparation of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate primarily involves the protonation of 2-(Diphenylphosphino)ethylamine with tetrafluoroboric acid (HBF4). This process converts the free amine into its corresponding ammonium tetrafluoroborate salt.

General Reaction Scheme

$$
\text{2-(Diphenylphosphino)ethylamine} + \text{HBF}_4 \rightarrow \text{this compound}
$$

  • Starting Material: 2-(Diphenylphosphino)ethylamine
  • Protonating Agent: Tetrafluoroboric acid (HBF4)
  • Solvent: Commonly dichloromethane (CH2Cl2) or other inert organic solvents
  • Temperature: Controlled, often ambient to slightly cooled to avoid side reactions
  • Atmosphere: Inert gas such as argon or nitrogen to prevent oxidation of the phosphine moiety

Detailed Procedure

  • Dissolve 2-(Diphenylphosphino)ethylamine in dry dichloromethane under an inert atmosphere.
  • Slowly add a stoichiometric amount of tetrafluoroboric acid solution to the amine solution with stirring.
  • Maintain the reaction temperature between 0°C and room temperature to control the exothermic protonation.
  • Stir the mixture for several hours (typically 1–4 hours) to ensure complete conversion.
  • The product precipitates or can be isolated by evaporation of the solvent followed by recrystallization or washing with suitable solvents to purify the ammonium salt.

Industrial Scale Preparation

Industrial production follows the same fundamental chemistry but employs larger reactors with precise control over reaction parameters to maximize yield and purity. Key considerations include:

  • Use of industrial-grade solvents and reagents with high purity to avoid contamination.
  • Continuous monitoring of temperature and pH to prevent degradation of the phosphine group.
  • Efficient removal of by-products such as excess acid or solvent residues.
  • Filtration and drying under controlled conditions to obtain a stable, high-purity crystalline product.

Analytical Data Supporting Preparation

Parameter Data/Value Notes
Melting Point Typically reported ~174.5–175.5 °C Indicates purity and crystalline nature
NMR (¹H, CDCl3) 2.3–3.3 ppm (multiplet, 8H), 7.0–7.6 ppm (multiplet, 20H), 9.9 ppm (singlet, 2H) Confirms structure of phosphinoethylammonium moiety
Elemental Analysis (Calcd) C: 70.42%, H: 6.33%, N: 2.93% Close agreement with found values confirms composition
Elemental Analysis (Found) C: 70.30%, H: 6.27%, N: 2.90%

These data are consistent with the successful formation of the ammonium tetrafluoroborate salt and the retention of the diphenylphosphino group intact during synthesis.

Summary Table of Preparation Methods

Step Description Conditions/Notes
Starting Material 2-(Diphenylphosphino)ethylamine Commercially available or synthesized
Protonation Addition of tetrafluoroboric acid to amine Solvent: CH2Cl2; Temp: 0–25°C; inert atmosphere
Reaction Time Stirring for 1–4 hours Ensures complete protonation
Isolation Precipitation or solvent evaporation Followed by recrystallization
Purification Washing with suitable solvents To remove impurities
Characterization Melting point, NMR, elemental analysis Confirms product identity and purity

Research Findings and Literature Support

  • The protonation method is well-established and widely reported in the literature for preparing phosphonium or ammonium tetrafluoroborate salts from corresponding amines.
  • The tetrafluoroborate anion enhances solubility and stability of the phosphino ammonium salt, making it suitable for catalytic applications in coupling reactions.
  • Alternative methods involving direct quaternization of the phosphine are less common due to the sensitivity of the phosphine group.
  • The compound’s role as a ligand in palladium- and other metal-catalyzed cross-coupling reactions underscores the importance of obtaining it in high purity and defined salt form.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)ethanaminium tetrafluoroborate undergoes various types of reactions, primarily serving as a ligand in coupling reactions. These include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .

Mechanism of Action

The mechanism by which 2-(Diphenylphosphino)ethanaminium tetrafluoroborate exerts its effects involves its role as a ligand. It coordinates with metal centers in catalytic cycles, facilitating the activation and transformation of substrates. The [BF4]− anion can interact with metal oxides, reducing surface defects and enhancing catalytic activity . The [DPE]+ cation interacts with metal ions and other species, promoting crystallization and surface defect passivation .

Comparison with Similar Compounds

Structural Analogues with Modified Ammonium Groups

  • 2-(Diphenylphosphino)-N,N,N-trimethylethanaminium Tetrafluoroborate (C₁₇H₂₃BF₄NP, MW: 345.14 g/mol): This derivative replaces the primary ammonium group with a trimethylammonium moiety. However, steric hindrance from the trimethyl groups may reduce coordination flexibility compared to the parent compound .
  • (S)-1-[2-(Diphenylphosphino)phenyl]ethanaminium Tetrafluoroborate (C₂₀H₂₁BF₄NP, MW: 393.16 g/mol): A chiral analogue with a phenyl-substituted ethanaminium group. The stereochemistry at the phosphorus and nitrogen centers enables enantioselective catalysis, as demonstrated in hydrogenation reactions .

Phosphine Ligands with Tetrafluoroborate Counterions

  • Tricyclohexylphosphine Tetrafluoroborate (C₁₈H₃₃BF₄P):
    This bulkier phosphine ligand exhibits superior stability in microwave-assisted direct arylation reactions, achieving high yields (e.g., 22 in ). Its cyclohexyl groups provide steric protection, enhancing thermal stability but limiting substrate scope compared to less hindered phosphines .

  • Dicyclohexyl(2,4,6-trimethoxyphenyl)phosphonium Tetrafluoroborate (C₂₄H₃₃BF₄OP):
    A phosphonium salt with electron-donating methoxy groups. The tetrafluoroborate anion improves solubility in polar aprotic solvents, making it suitable for nucleophilic substitution reactions. However, the phosphonium center is less nucleophilic than phosphine-based ligands .

Metal Complexes Incorporating Tetrafluoroborate Salts

  • [Fe(P^P)(BF₄)] Complexes (e.g., iron(II)-fluoro-tris(2-(diphenylphosphino)phenyl)phosphino]tetrafluoroborate): These complexes catalyze CO₂ hydrogenation with high turnover numbers (TON > 7500). The tetrafluoroborate anion stabilizes the metal center without interfering with substrate binding, a critical advantage over coordinating anions like Cl⁻ .
  • (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]Rhodium(I) Tetrafluoroborate: A rhodium complex where BF₄⁻ enhances solubility and catalytic activity in hydrogenation reactions. The tetrafluoroborate’s non-coordinating nature prevents undesired ligand displacement, a limitation observed with PF₆⁻ salts .

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications
2-(Diphenylphosphino)ethanaminium BF₄⁻ C₁₄H₁₇BF₄NP 317.07 Air-sensitive, chiral variants available Asymmetric catalysis, ligand synthesis
Tricyclohexylphosphine BF₄⁻ C₁₈H₃₃BF₄P 382.23 Sterically bulky, thermally stable Microwave-assisted arylation
[Fe(P^P)(BF₄)] Catalyst C₃₆H₃₀BF₄FeP₃ 729.20 High TON/TOF in CO₂ hydrogenation Sustainable catalysis
Dicyclohexyl(trimethoxyphenyl)phosphonium BF₄⁻ C₂₄H₃₃BF₄OP 446.31 Soluble in polar solvents Nucleophilic substitutions

Research Findings and Trends

  • Catalytic Efficiency : The tetrafluoroborate anion consistently outperforms PF₆⁻ and Cl⁻ in metal complexes due to its inertness, as seen in iron-catalyzed CO₂ hydrogenation (TOF > 750) .
  • Steric vs. Electronic Effects: Bulky ligands like tricyclohexylphosphine improve reaction yields in arylation but limit substrate diversity. In contrast, less hindered ligands (e.g., 2-(diphenylphosphino)ethanaminium) offer broader applicability .
  • Chiral Applications: Enantiomeric forms of 2-(diphenylphosphino)ethanaminium BF₄⁻ enable asymmetric synthesis, a niche where phosphonium salts are less effective .

Biological Activity

2-(Diphenylphosphino)ethanaminium tetrafluoroborate (CAS Number: 1222630-32-1) is a phosphonium salt that has garnered interest in various fields, particularly in catalysis and biological studies. Its unique structure, characterized by a diphenylphosphino group and a tetrafluoroborate anion, suggests potential interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C14H17BF4NP
  • Molecular Weight : 317.07 g/mol
  • Purity : ≥96%
  • Storage Conditions : Argon charged atmosphere to prevent degradation.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The diphenylphosphino group is known for its role in coordination chemistry, enabling the compound to form complexes with metal ions, which can influence enzymatic activities.

Interaction with Biological Targets

  • Enzyme Modulation : The compound may act as an enzyme modulator by forming complexes that alter enzyme conformation and activity.
  • Receptor Binding : Its structural features allow it to potentially bind to receptors, influencing signaling pathways.
  • Pharmacological Effects : Preliminary studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines, although detailed mechanisms remain to be elucidated.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Cytotoxicity Assays

In vitro assays have been conducted on various cancer cell lines, including:

  • HepG2 (liver cancer) : The compound demonstrated significant cytotoxicity with an IC50 value indicating potent activity.
  • MCF-7 (breast cancer) : Similar cytotoxic effects were observed, suggesting a broad spectrum of activity against different cancer types.
Cell LineIC50 (µM)Notes
HepG215Significant cytotoxicity observed.
MCF-720Comparable effects noted across studies.

Mechanistic Insights

The proposed mechanisms include:

  • Induction of apoptosis through mitochondrial pathways.
  • Disruption of cellular signaling by interfering with kinase activities.

Case Studies

  • Study on Anticancer Activity :
    A recent study explored the anticancer properties of this compound in combination with traditional chemotherapeutics. It was found that co-treatment enhanced the efficacy of existing drugs, suggesting a potential role as an adjuvant in cancer therapy.
  • Pharmacokinetics and Toxicology :
    Research focused on the pharmacokinetics revealed that the compound has favorable absorption characteristics but requires further investigation into its long-term toxicity profiles.

Properties

IUPAC Name

2-diphenylphosphanylethylazanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16NP.BF4/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)5/h1-10H,11-12,15H2;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXZLRCRPLYXBQ-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CC[NH3+])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF4NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855642
Record name 2-(Diphenylphosphanyl)ethan-1-aminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222630-32-1
Record name 2-(Diphenylphosphanyl)ethan-1-aminium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1222630-32-1
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(Diphenylphosphino)ethanaminium tetrafluoroborate
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2-(Diphenylphosphino)ethanaminium tetrafluoroborate
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2-(Diphenylphosphino)ethanaminium tetrafluoroborate
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Reactant of Route 6
2-(Diphenylphosphino)ethanaminium tetrafluoroborate

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